
2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-Dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. The process includes:
- Formation of the Quinazoline Core : The initial step involves the reaction of 4-methoxyphenyl derivatives with appropriate reagents to form the quinazoline structure.
- Chlorination : The introduction of chlorine atoms at the 2 and 3 positions is achieved through chlorination reactions using reagents like phosphorus oxychloride.
- Sulfonamide Formation : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride.
The overall yield and purity of the synthesized compound are confirmed through techniques such as NMR and mass spectrometry.
Anticancer Activity
The anticancer potential of this compound was evaluated against a panel of cancer cell lines. According to a study conducted under the National Cancer Institute's Developmental Therapeutic Program, the compound exhibited selective cytotoxicity against certain leukemia cell lines. The results indicated:
Cell Line Type | IC50 (µM) | Sensitivity |
---|---|---|
Leukemia | 10 | Moderate |
Melanoma | >50 | Low |
Lung | >50 | Low |
Breast | >50 | Low |
The compound showed a low level of overall anticancer activity but was noted for its selective effects on leukemia cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies suggest that it possesses moderate inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential for further development as an antimicrobial agent .
Case Studies
A notable case study involved the application of this compound in combination therapies for cancer treatment. In vitro studies demonstrated enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin and cisplatin. The combination therapy exhibited synergistic effects, leading to increased apoptosis in cancer cells compared to monotherapy.
科学的研究の応用
Antimicrobial Activity
The compound shows promising antimicrobial properties. Research indicates that derivatives of quinazoline, including this compound, exhibit significant activity against various bacterial strains.
Case Studies
- Antibacterial Activity : A study demonstrated that similar compounds with quinazoline scaffolds exhibited notable antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhanced the antimicrobial activity of these compounds .
- Antifungal Activity : Other derivatives were tested against fungal strains like Candida albicans, showing varying degrees of efficacy. The structure-activity relationship (SAR) highlighted that modifications to the quinazoline core could lead to improved antifungal properties .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Quinazoline derivatives are known for their ability to inhibit tumor growth through various mechanisms.
Case Studies
- Cytotoxicity Testing : In vitro studies have shown that compounds related to 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most active derivatives displayed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key targets involved in cancer progression, supporting its role as a lead compound in drug development .
Molecular Interactions
Understanding the molecular interactions of this compound is crucial for predicting its biological activity.
Data Table: Molecular Interaction Studies
特性
IUPAC Name |
2,3-dichloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S/c1-13-25-19-11-6-14(26-32(29,30)20-5-3-4-18(23)21(20)24)12-17(19)22(28)27(13)15-7-9-16(31-2)10-8-15/h3-12,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZIOUZFDHOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。